molecular formula C15H21N3O5 B8246427 Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8246427
M. Wt: 323.34 g/mol
InChI Key: SUZQEWNTJYFKHO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O5 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate and its derivatives are synthesized through various techniques including nucleophilic substitution reactions and condensation reactions. These methods are instrumental in forming the piperazine backbone of the molecule, which is a critical component in many biologically active compounds.

  • The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves a low-cost amination process, highlighting the molecule's role as a significant intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
  • Another synthesis process involves the use of CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, emphasizing the molecule's versatility and the potential for cost-effective production processes (Liu Ya-hu, 2010).

Characterization and Structural Analysis

Comprehensive analytical techniques are employed to characterize the molecular and crystal structure of these compounds, ensuring a detailed understanding of their chemical properties.

  • Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been characterized through various spectroscopic methods and X-ray diffraction, providing insight into its molecular structure and stability (Zhi-Ping Yang et al., 2021).
  • Single-crystal X-ray diffraction studies are particularly significant for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing precise measurements of unit cell parameters and revealing the presence of weak intermolecular interactions in the crystal structure (C. Sanjeevarayappa et al., 2015).

Biological and Chemical Applications

Molecular Synthesis

The derivatives of Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate serve as key intermediates in the synthesis of various biologically active compounds, emphasizing their significance in pharmaceutical and chemical research.

  • The molecule's role as an intermediate in the synthesis of biologically active benzimidazole compounds underscores its potential in the development of new therapeutic agents (Liu Ya-hu, 2010).

Chemical and Structural Insights

Advanced computational and analytical techniques are utilized to understand the molecular conformations and structural stability of these compounds, which is critical for their application in various scientific domains.

  • Density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, shedding light on the stability of its molecular structure and conformations (Zhi-Ping Yang et al., 2021).

properties

IUPAC Name

tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-8-6-16(7-9-17)11-4-5-12(18(21)22)13(19)10-11/h4-5,10,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZQEWNTJYFKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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